molecular formula C29H24N2O4 B8098937 N-Fmoc-4-(3-pyridinyl)-L-phenylalanine

N-Fmoc-4-(3-pyridinyl)-L-phenylalanine

Cat. No.: B8098937
M. Wt: 464.5 g/mol
InChI Key: DZGDZWAEMSASLS-MHZLTWQESA-N
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Description

N-Fmoc-4-(3-pyridinyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid, and a pyridinyl group attached to the phenyl ring. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-(3-pyridinyl)-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of 4-(3-pyridinyl)-L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-(3-pyridinyl)-L-phenylalanine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

    Substitution Reactions: The pyridinyl group can undergo substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used for peptide coupling reactions.

    Substitution: Various nucleophiles can be used for substitution reactions on the pyridinyl group.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields 4-(3-pyridinyl)-L-phenylalanine.

    Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.

Scientific Research Applications

N-Fmoc-4-(3-pyridinyl)-L-phenylalanine has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of deprotection.

    Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.

    Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: The compound is used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N-Fmoc-4-(3-pyridinyl)-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group is removed, allowing the amino group to participate in further reactions. The pyridinyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-4-(3-pyridinyl)-D-phenylalanine: The D-enantiomer of the compound, used in similar applications but with different stereochemistry.

    N-Fmoc-4-(2-pyridinyl)-L-phenylalanine: A similar compound with the pyridinyl group attached at a different position on the phenyl ring.

    N-Fmoc-4-(4-pyridinyl)-L-phenylalanine: Another isomer with the pyridinyl group in the para position.

Uniqueness

N-Fmoc-4-(3-pyridinyl)-L-phenylalanine is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable tool in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-3-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O4/c32-28(33)27(16-19-11-13-20(14-12-19)21-6-5-15-30-17-21)31-29(34)35-18-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-15,17,26-27H,16,18H2,(H,31,34)(H,32,33)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGDZWAEMSASLS-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CN=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CN=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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